
2,6,10-Trimethylundecan-6-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethylundecan-6-OL is an organic compound with the molecular formula C14H30O. It is a type of alcohol that features a long carbon chain with three methyl groups attached at the 2nd, 6th, and 10th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundecan-6-OL can be achieved through several methods. One notable method involves the enantiospecific synthesis of the compound for constructing the side chain of natural α-Tocopherol (Vitamin E) . This process typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as alkylation, reduction, and purification to obtain the final product in high yield and purity.
化学反応の分析
Types of Reactions
2,6,10-Trimethylundecan-6-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted products.
科学的研究の応用
2,6,10-Trimethylundecan-6-OL has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,6,10-Trimethylundecan-6-OL involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin E, the compound acts as a precursor that undergoes various chemical transformations to form the final product . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6,10-Trimethylundecane: A similar compound with a similar carbon chain structure but lacking the hydroxyl group.
2,6,10-Trimethyltridecane: Another similar compound with a longer carbon chain and similar methyl group substitutions.
Uniqueness
2,6,10-Trimethylundecan-6-OL is unique due to the presence of the hydroxyl group at the 6th position, which imparts different chemical properties and reactivity compared to its analogs. This hydroxyl group allows the compound to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
63127-72-0 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
2,6,10-trimethylundecan-6-ol |
InChI |
InChI=1S/C14H30O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h12-13,15H,6-11H2,1-5H3 |
InChIキー |
ITLXARJFLXSWOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)(CCCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium](/img/structure/B14501447.png)
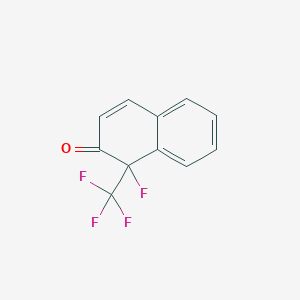
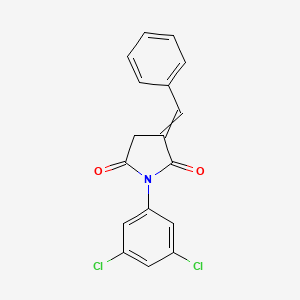
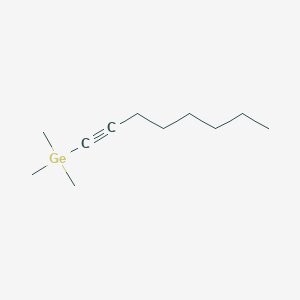



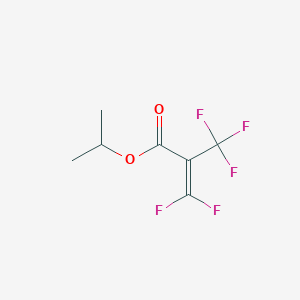
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
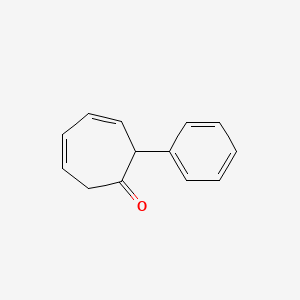
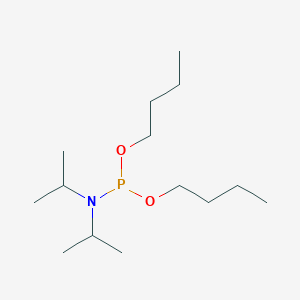
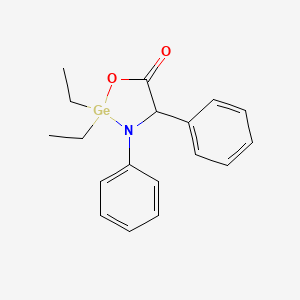
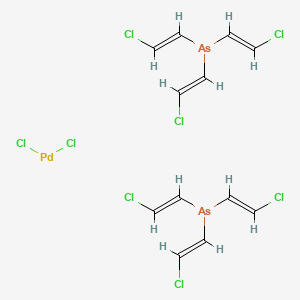
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
